molecular formula C21H28N2O3S B2460059 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide CAS No. 1021065-27-9

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide

Cat. No.: B2460059
CAS No.: 1021065-27-9
M. Wt: 388.53
InChI Key: MAUOQMDMMOFXGG-UHFFFAOYSA-N
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Description

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a sulfonamide group attached to a hexanamide backbone, with additional phenyl and tolyl groups that may influence its chemical properties and biological activity.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, particularly its antimicrobial properties.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the production of pharmaceuticals or other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions.

    Attachment of the hexanamide backbone: The sulfonamide intermediate is then reacted with a hexanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems may also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Mechanism of Action

The mechanism by which 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    N-(p-tolyl)sulfonamide: Similar structure but lacks the hexanamide backbone.

    Hexanamide derivatives: Compounds with similar backbone but different substituents.

Uniqueness

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides or hexanamide derivatives.

Properties

IUPAC Name

6-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-methylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-8-12-19(13-9-17)22-21(24)7-5-4-6-16-23(3)27(25,26)20-14-10-18(2)11-15-20/h8-15H,4-7,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUOQMDMMOFXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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